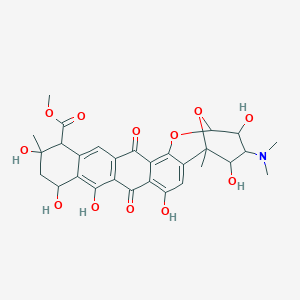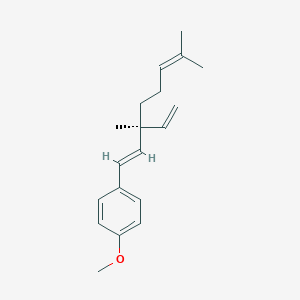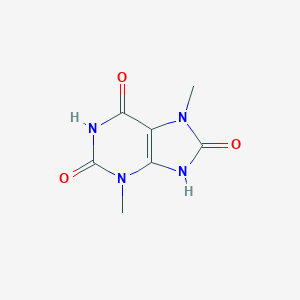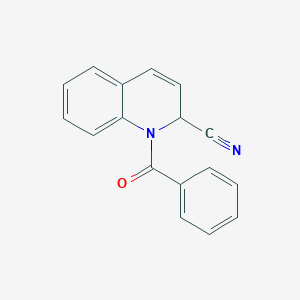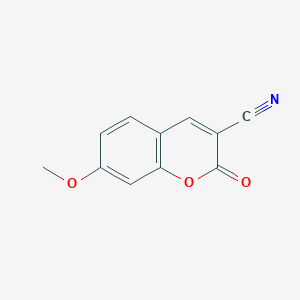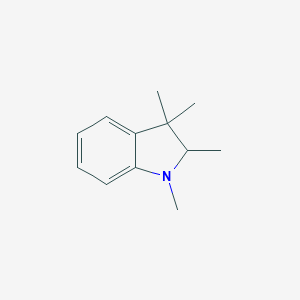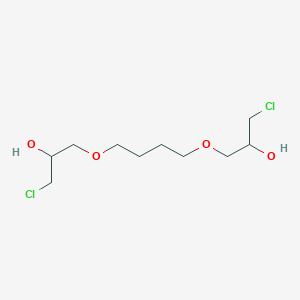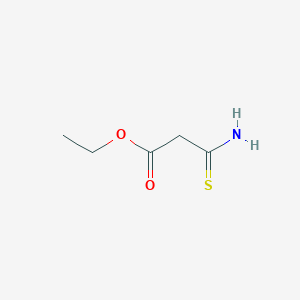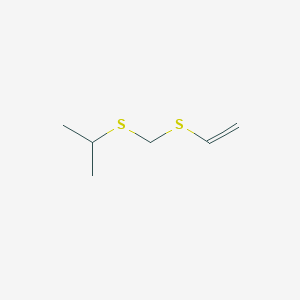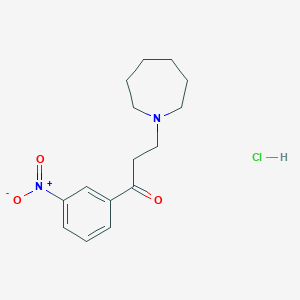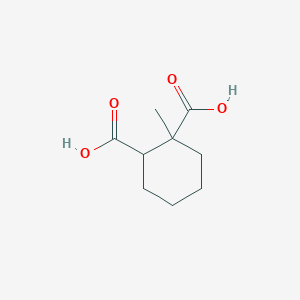
1-Methylcyclohexane-1,2-dicarboxylic acid
Vue d'ensemble
Description
1-Methylcyclohexane-1,2-dicarboxylic acid (MCDCA) is a cyclic dicarboxylic acid that is commonly used in scientific research for its unique properties. It is synthesized through various methods and has been found to have significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-Methylcyclohexane-1,2-dicarboxylic acid involves the inhibition of acetyl-CoA carboxylase. This enzyme is involved in the synthesis of fatty acids from acetyl-CoA. By inhibiting this enzyme, 1-Methylcyclohexane-1,2-dicarboxylic acid decreases the synthesis of fatty acids and increases the oxidation of fatty acids. This leads to a decrease in lipid accumulation and an increase in energy expenditure.
Effets Biochimiques Et Physiologiques
1-Methylcyclohexane-1,2-dicarboxylic acid has been found to have significant biochemical and physiological effects. It has been found to decrease lipid accumulation in various tissues, including the liver, adipose tissue, and muscle. It has also been found to increase energy expenditure and improve insulin sensitivity. 1-Methylcyclohexane-1,2-dicarboxylic acid has been shown to have potential therapeutic effects for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methylcyclohexane-1,2-dicarboxylic acid has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, 1-Methylcyclohexane-1,2-dicarboxylic acid has some limitations. It has low solubility in water, which can make it difficult to use in aqueous solutions. It also has a short half-life in vivo, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the use of 1-Methylcyclohexane-1,2-dicarboxylic acid in scientific research. One direction is the development of 1-Methylcyclohexane-1,2-dicarboxylic acid analogs with increased solubility and longer half-lives. Another direction is the investigation of the therapeutic potential of 1-Methylcyclohexane-1,2-dicarboxylic acid for metabolic disorders in humans. Additionally, the use of 1-Methylcyclohexane-1,2-dicarboxylic acid in combination with other drugs or therapies could lead to improved therapeutic outcomes.
Applications De Recherche Scientifique
1-Methylcyclohexane-1,2-dicarboxylic acid has been used in various scientific research applications, including the study of lipid metabolism, the regulation of gene expression, and the treatment of metabolic disorders. 1-Methylcyclohexane-1,2-dicarboxylic acid has been found to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. This inhibition leads to a decrease in lipid synthesis and an increase in fatty acid oxidation. 1-Methylcyclohexane-1,2-dicarboxylic acid has also been found to regulate the expression of various genes involved in lipid metabolism and glucose homeostasis.
Propriétés
Numéro CAS |
13185-53-0 |
|---|---|
Nom du produit |
1-Methylcyclohexane-1,2-dicarboxylic acid |
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.2 g/mol |
Nom IUPAC |
1-methylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(8(12)13)5-3-2-4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11)(H,12,13) |
Clé InChI |
PMUPSYZVABJEKC-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1C(=O)O)C(=O)O |
SMILES canonique |
CC1(CCCCC1C(=O)O)C(=O)O |
Autres numéros CAS |
13185-53-0 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

